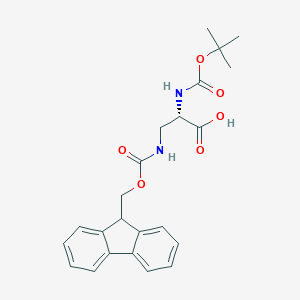

Boc-Dap(Fmoc)-OH

Übersicht

Beschreibung

The compound tert-butyloxycarbonyl-2,3-diaminopropionic acid (fluorenylmethyloxycarbonyl)-hydroxide (Boc-Dap(Fmoc)-OH) is a protected amino acid derivative. It is commonly used in peptide synthesis due to its dual protecting groups: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups prevent unwanted reactions at the amino and carboxyl groups during peptide chain assembly.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The process begins with the protection of the alpha-amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2,3-diaminopropionic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The beta-amino group is then protected using the tert-butyloxycarbonyl (Boc) group, which is introduced by reacting the intermediate with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fmoc protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: Replacement of the protecting groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids and peptide chains, which can be further modified or elongated in peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Boc-Dap(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

The mechanism of action of Boc-Dap(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the final assembly of the peptide chain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap)-OH

- fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Fmoc-Dap)-OH

- tert-butyloxycarbonyl-2,3-diaminobutyric acid (Boc-Dab)-OH

- fluorenylmethyloxycarbonyl-2,3-diaminobutyric acid (Fmoc-Dab)-OH

Uniqueness

Boc-Dap(Fmoc)-OH is unique due to its dual protecting groups, which provide greater control and flexibility in peptide synthesis. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

Biologische Aktivität

Boc-Dap(Fmoc)-OH, or Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, is a compound widely utilized in peptide synthesis and biological research. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Chemical Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.47 g/mol |

| CAS Number | 162558-25-0 |

The compound features two protective groups: the tert-butoxycarbonyl (Boc) and the fluorenylmethyloxycarbonyl (Fmoc), which play crucial roles in its stability and reactivity during peptide synthesis.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the protection of diaminopropionic acid. The general synthetic route includes:

- Protection of Amino Groups : The amino groups are protected using Boc and Fmoc groups.

- Reaction Conditions : The synthesis often involves solvents such as DMF (Dimethylformamide) and DCM (Dichloromethane), along with coupling agents like HCTU or PyBOP.

- Deprotection Steps : The Boc group can be removed under acidic conditions, while the Fmoc group is typically removed using piperidine in DMF.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Upon deprotection, the free amine can participate in the formation of peptide bonds, enabling the creation of bioactive peptides that can interact with various biological systems.

Applications

This compound has several applications in both medicinal chemistry and biological research:

- Peptide Synthesis : It serves as a key intermediate in synthesizing peptides with specific functionalities, including those that exhibit antimicrobial properties.

- Drug Development : The compound has been explored for developing inhibitors targeting glucosamine synthase and myosin kinases, which are relevant in various diseases.

- Biomaterials : Its derivatives have been used to create hydrogels that support cell growth and differentiation, making it valuable in tissue engineering.

Research Findings

Numerous studies have highlighted the efficacy of peptides synthesized using this compound. For instance:

- A study demonstrated that peptides containing Boc-Dap exhibited enhanced antibacterial activity against Escherichia coli .

- Another investigation revealed that hydrogels derived from Fmoc-Dap-based peptides could effectively support cell culture applications, comparable to traditional substrates like Matrigel .

Case Studies

-

Antimicrobial Peptides :

- Researchers synthesized a series of antimicrobial peptides incorporating this compound. These peptides showed significant activity against gram-positive and gram-negative bacteria.

- The structure-activity relationship was analyzed, revealing that modifications at the N-terminal significantly influenced antimicrobial potency.

- Hydrogel Applications :

Comparison with Similar Compounds

To contextualize this compound's utility, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| Fmoc-Dap-OH | Similar protective group but lacks Boc protection | Peptide synthesis |

| DL-2,3-Diaminopropionic acid | Unprotected form; more reactive but less stable | Basic research applications |

Eigenschaften

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPBNQGEGBGRF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427134 | |

| Record name | Boc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122235-70-5 | |

| Record name | Boc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.